![molecular formula C13H23ClO3 B13422056 Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester](/img/structure/B13422056.png)
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester
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Overview
Description
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorine atom and a keto group on the dodecanoic acid ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester typically involves the esterification of 12-chloro-12-oxo-dodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 12-chloro-12-oxo-dodecanoic acid and methanol.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 12-chloro-12-oxo-dodecanoic acid and methanol.
Reduction: 12-chloro-12-hydroxy-dodecanoic acid ester.
Substitution: Various substituted dodecanoic acid esters depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in diverse chemical reactions, making it valuable for creating complex molecules. For instance, it can be used in:
- Esterification Reactions : The compound can react with alcohols to form esters, which are crucial in producing fragrances and flavors.
- Synthesis of Phospholipid Analogues : It has been utilized as a precursor in the synthesis of phospholipid analogues, which are important for studying membrane dynamics and enzyme interactions.
Biological Applications
Emerging studies suggest potential biological roles for this compound, particularly in interaction studies with biological macromolecules such as proteins and lipids. Future research may focus on:
- Binding Affinities : Investigating how this compound interacts with various biomolecules could provide insights into its biological significance.
- Mechanisms of Action : Understanding the mechanisms through which this ester affects biological systems may reveal new therapeutic avenues.
Comparative Analysis with Related Compounds
The compound's structure allows for comparison with similar esters, highlighting its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl Dodecanoate | Simple ester derived from dodecanoic acid | Lacks chlorine and keto functionalities |
Methyl 12-Oxododecanoate | Contains a keto group but no chlorine | Does not have halogen substitution |
Methyl Undecanoate | Derived from undecanoic acid | Shorter carbon chain compared to dodecanoic acid |
Methyl 11-Chloroundecanoate | Chlorinated but lacks keto functionality | Different carbon chain length |
This compound's combination of a chlorine atom and a keto group imparts distinctive chemical reactivity and potential biological properties compared to these related compounds.
Industrial Applications
Given its chemical properties, this compound may find applications in various industrial sectors:
- Surfactants : Its amphiphilic nature makes it suitable for use in surfactants, which are essential in detergents and emulsifiers.
- Pharmaceuticals : The compound could be explored as a precursor for pharmaceutical intermediates, particularly in drug formulation processes.
Future Research Directions
Further research is essential to fully understand the potential applications of this compound. Areas of focus may include:
- Toxicological Studies : Assessing the safety profile of this compound will be crucial for its application in consumer products.
- Environmental Impact Assessments : Understanding how this compound behaves in environmental contexts will aid in evaluating its sustainability.
Mechanism of Action
The mechanism of action of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester involves its interaction with various molecular targets. The chlorine atom and keto group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester is unique due to the presence of both a chlorine atom and a keto group on the dodecanoic acid ester backbone. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester, also known as Methyl 12-oxododecanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
This compound has the molecular formula C13H24O3 and a molar mass of approximately 228.33 g/mol. Its structure includes a dodecanoic acid backbone with a keto group and a chlorine atom at the 12th position, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that various fatty acid esters showed potent antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The antimicrobial activity can be attributed to the disruption of bacterial cell membranes, leading to cell death.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 14 |
Klebsiella pneumonia | 19 |
Proteus vulgaris | 10 |
Anti-inflammatory Properties
Methyl esters of fatty acids have been noted for their anti-inflammatory properties. A study on hexadecanoic acid methyl ester revealed significant anti-inflammatory effects without cytotoxicity towards RAW 264.7 cells . This suggests that this compound may also possess similar properties, potentially serving as a therapeutic agent in inflammatory conditions.
Anticancer Potential
The anticancer potential of this compound is an area of active research. Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation. For example, studies have indicated that fatty acid derivatives can induce apoptosis in cancer cells while sparing normal cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable inhibition against various bacterial strains. The compound's effectiveness was evaluated through agar diffusion methods, showing clear zones of inhibition comparable to standard antibiotics .
- Anti-inflammatory Activity : A study focusing on fatty acid methyl esters indicated that certain derivatives could reduce inflammation markers in cellular models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .
- Cancer Cell Studies : Research involving similar compounds has shown that they can effectively reduce the viability of cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer). The compounds were found to induce cell cycle arrest and apoptosis .
Properties
Molecular Formula |
C13H23ClO3 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
methyl 12-chloro-12-oxododecanoate |
InChI |
InChI=1S/C13H23ClO3/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3 |
InChI Key |
CKVUQGJOVYDNGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
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